molecular formula C13H15NO3 B110711 (S)-1-N-Cbz-3-formyl-pyrrolidine CAS No. 1212307-91-9

(S)-1-N-Cbz-3-formyl-pyrrolidine

Cat. No.: B110711
CAS No.: 1212307-91-9
M. Wt: 233.26 g/mol
InChI Key: GDPSCBPOCONUDM-LBPRGKRZSA-N
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Description

(S)-1-N-Cbz-3-formyl-pyrrolidine is a chiral compound that features a pyrrolidine ring with a formyl group at the third position and a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-N-Cbz-3-formyl-pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-pyrrolidine-3-carboxylic acid.

    Protection of the Amino Group: The amino group of the pyrrolidine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.

    Formylation: The protected pyrrolidine is then subjected to formylation using a formylating agent like ethyl formate or formic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-N-Cbz-3-formyl-pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The formyl group can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamines, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Primary amines or hydroxylamines in the presence of a mild acid catalyst.

Major Products Formed

    Oxidation: (S)-1-N-Cbz-3-carboxyl-pyrrolidine.

    Reduction: (S)-1-N-Cbz-3-hydroxymethyl-pyrrolidine.

    Substitution: (S)-1-N-Cbz-3-imino-pyrrolidine or (S)-1-N-Cbz-3-oxime-pyrrolidine.

Scientific Research Applications

(S)-1-N-Cbz-3-formyl-pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules that can be used in biochemical studies and drug discovery.

    Medicine: It is involved in the development of new therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-1-N-Cbz-3-formyl-pyrrolidine depends on its specific application. In medicinal chemistry, it often acts as a precursor to bioactive molecules that interact with specific molecular targets such as enzymes or receptors. The formyl group can undergo chemical modifications, leading to the formation of active compounds that can inhibit or modulate the activity of target proteins, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-N-Cbz-3-hydroxymethyl-pyrrolidine
  • (S)-1-N-Cbz-3-carboxyl-pyrrolidine
  • (S)-1-N-Cbz-3-imino-pyrrolidine

Uniqueness

(S)-1-N-Cbz-3-formyl-pyrrolidine is unique due to its specific combination of a formyl group and a Cbz-protected pyrrolidine ring. This structural arrangement provides distinct reactivity and versatility in synthetic applications, making it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

benzyl (3S)-3-formylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPSCBPOCONUDM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1C=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364045
Record name (S)-1-N-Cbz-3-formyl-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212307-91-9
Record name Phenylmethyl (3S)-3-formyl-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1212307-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-1-N-Cbz-3-formyl-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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